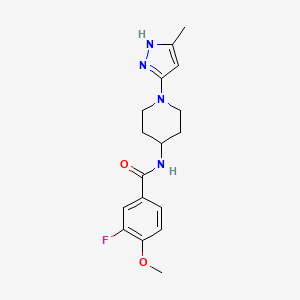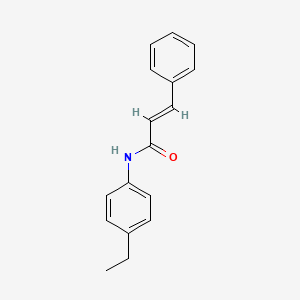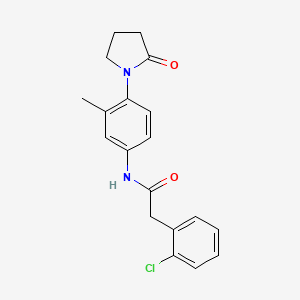![molecular formula C17H15N3O3S B2435811 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896351-86-3](/img/structure/B2435811.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a methylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the methoxyphenyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions . The methoxyphenyl group could also be involved in reactions, particularly if conditions were such that the ether bond could be cleaved.Wissenschaftliche Forschungsanwendungen
Enzymatic Activity Modulation
One notable application involves the synthesis of compounds containing bis-1,3,4-oxadiazole rings, which have shown effects on the activities of transferase enzymes. A compound characterized by the presence of a bis-oxadiazole compound demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, while exhibiting inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. These effects were concentration-dependent, indicating potential for enzymatic activity modulation (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Action
The compound's derivatives have been evaluated for antimicrobial activity. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi. These thiazole derivatives provided valuable insights into therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmacological Evaluations
Pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives have shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, one study focused on the computational and pharmacological potential of these derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, indicating promising avenues for therapeutic applications in these areas (Faheem, 2018).
Antiglycation Potential
The derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antiglycation activity, which is relevant in the context of diabetes management. Some compounds showed potent antiglycation activity, indicating potential as lead compounds for antidiabetic drug development (Taha, Ismail, Jamil, Imran, Rahim, Kashif, & Zulkefeli, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYYWWYVPYFHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2435731.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)

![Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2435739.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)
![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

